The exploration of novel compounds with potential biological activity is a critical area of research in medicinal chemistry. Among such compounds, derivatives of benzothiophene have garnered attention due to their diverse pharmacological properties. The compound "N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine" is not directly mentioned in the provided papers, but related compounds with similar structural motifs have been studied for their biological activities. For instance, derivatives of benzylamine and indole have been synthesized and evaluated for their affinity towards various biological targets, such as the serotonin transporter (SERT) and potential biological activities predicted by the PASS program12.
The mechanism of action for compounds related to "N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine" can be inferred from the studies on similar structures. In one study, halogenated benzylamine derivatives displayed high binding affinity and selectivity to the human brain SERT1. The binding affinity was quantified using Ki values, and the specificity was confirmed through displacement studies with citalopram, a known SERT ligand. The derivatives were radiolabeled and used in positron emission tomography (PET) to map SERT distribution in the monkey brain, demonstrating their potential as imaging agents1.
The study of halogenated benzylamine derivatives has shown that these compounds can serve as potential agents for mapping SERT in the human brain using PET imaging1. The high uptake in SERT-rich regions and the specificity of binding make these compounds suitable for studying various neurological conditions and for the development of diagnostic tools.
Indole derivatives, which share some structural similarities with benzothiophene derivatives, have been synthesized and analyzed for their potential biological activities2. The synthesized compounds were predicted to exhibit a range of activities, including enzyme inhibition and treatment of phobic disorders. This suggests that structurally related compounds like "N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine" could also be valuable in the discovery and development of new therapeutic agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: